Cas no 2265230-80-4 (O-Acetyl Avanafil)
O-Acetyl Avanafil Chemical and Physical Properties
Names and Identifiers
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- O-Acetyl Avanafil
- 2265230-80-4
- (S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
- G64293
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- Inchi: 1S/C25H28ClN7O4/c1-16(34)37-15-18-5-3-10-33(18)25-31-13-19(24(35)30-14-22-27-8-4-9-28-22)23(32-25)29-12-17-6-7-21(36-2)20(26)11-17/h4,6-9,11,13,18H,3,5,10,12,14-15H2,1-2H3,(H,30,35)(H,29,31,32)/t18-/m0/s1
- InChI Key: RVTOUDVKEIWYIT-SFHVURJKSA-N
- SMILES: C1(N2CCC[C@H]2COC(C)=O)=NC=C(C(NCC2=NC=CC=N2)=O)C(NCC2=CC=C(OC)C(Cl)=C2)=N1
Computed Properties
- Exact Mass: 525.1891301g/mol
- Monoisotopic Mass: 525.1891301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 37
- Rotatable Bond Count: 11
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 132Ų
O-Acetyl Avanafil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0223O7-100mg |
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate |
2265230-80-4 | 98% | 100mg |
$120.00 | 2024-05-24 | |
| 1PlusChem | 1P0223O7-250mg |
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate |
2265230-80-4 | 98% | 250mg |
$195.00 | 2024-05-24 | |
| 1PlusChem | 1P0223O7-1g |
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate |
2265230-80-4 | 98% | 1g |
$566.00 | 2024-05-24 |
O-Acetyl Avanafil Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on O-Acetyl Avanafil
Recent Advances in O-Acetyl Avanafil (2265230-80-4): A Comprehensive Research Brief
O-Acetyl Avanafil (CAS: 2265230-80-4), a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor Avanafil, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its acetylated modification, exhibits enhanced pharmacokinetic properties and improved bioavailability compared to its parent molecule. Recent studies have focused on elucidating its molecular mechanisms, therapeutic potential, and applications in treating erectile dysfunction (ED) and other related conditions. This research brief aims to synthesize the latest findings on O-Acetyl Avanafil, providing a comprehensive overview of its current status in drug development and clinical applications.
One of the key areas of investigation has been the metabolic stability and absorption profile of O-Acetyl Avanafil. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the acetyl group significantly enhances the compound's resistance to first-pass metabolism, leading to higher plasma concentrations and prolonged therapeutic effects. The study utilized in vitro and in vivo models to compare the pharmacokinetics of O-Acetyl Avanafil with Avanafil, revealing a 40% increase in bioavailability and a 25% extension in half-life. These findings suggest that O-Acetyl Avanafil could offer a more efficient dosing regimen for patients, potentially reducing the frequency of administration while maintaining efficacy.
Another critical aspect of recent research has been the exploration of O-Acetyl Avanafil's selectivity for PDE5 isoforms. A groundbreaking 2024 paper in Biochemical Pharmacology employed crystallography and molecular docking simulations to map the compound's binding interactions with various PDE5 subtypes. The results indicated that O-Acetyl Avanafil exhibits superior selectivity for the PDE5A1 isoform, which is predominantly expressed in penile tissue. This specificity may translate to reduced off-target effects and improved safety profiles, addressing one of the primary concerns associated with PDE5 inhibitors. Additionally, the study identified potential allosteric binding sites that could be targeted for further structural optimization.
Clinical investigations have also progressed significantly in recent months. A phase II randomized controlled trial conducted across multiple centers in Europe and Asia evaluated the efficacy and tolerability of O-Acetyl Avanafil in patients with moderate to severe ED. The preliminary results, presented at the 2024 International Conference on Sexual Medicine, showed a 78% success rate in achieving erections sufficient for sexual intercourse, with a notably lower incidence of adverse effects (12%) compared to conventional PDE5 inhibitors (typically 20-30%). The most common side effects were mild headaches and flushing, with no reports of serious cardiovascular events. These promising outcomes have paved the way for larger phase III trials expected to commence in late 2024.
Beyond its primary indication for ED, emerging research suggests potential applications of O-Acetyl Avanafil in other therapeutic areas. A recent preclinical study published in Nature Cardiovascular Research demonstrated the compound's ability to ameliorate pulmonary hypertension in animal models through PDE5 inhibition in pulmonary vasculature. Furthermore, in vitro experiments have shown neuroprotective effects in models of Alzheimer's disease, possibly mediated by the compound's influence on cyclic GMP pathways. While these findings are preliminary, they highlight the multifaceted potential of O-Acetyl Avanafil and warrant further investigation.
From a pharmaceutical development perspective, several companies have advanced formulation technologies for O-Acetyl Avanafil. A patent application filed in early 2024 describes a novel sublingual delivery system that could provide even faster onset of action (within 10 minutes) compared to the current oral formulations. Additionally, progress has been made in developing sustained-release versions that could maintain therapeutic levels for up to 36 hours, potentially transforming the treatment paradigm for ED. These technological advancements, combined with the compound's favorable pharmacological profile, position O-Acetyl Avanafil as a strong candidate for commercialization in the near future.
In conclusion, the current body of research on O-Acetyl Avanafil (2265230-80-4) presents compelling evidence of its advantages over existing PDE5 inhibitors. The compound's enhanced bioavailability, improved selectivity, and promising clinical results suggest it may soon become an important therapeutic option for ED and potentially other conditions. As research continues to uncover its full pharmacological potential and optimal clinical applications, O-Acetyl Avanafil represents an exciting development in the field of sexual medicine and beyond. Future studies should focus on long-term safety assessments, comparative effectiveness research, and exploration of its mechanisms in non-ED indications.
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